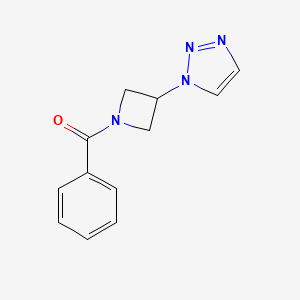![molecular formula C18H17F3N2O3 B6425369 4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine CAS No. 2034499-69-7](/img/structure/B6425369.png)
4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine, also known as 4-TFMP, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound with a nitrogen atom in its six-member ring. 4-TFMP is a useful reagent in organic synthesis due to its ability to form stable complexes with metallic ions. In addition, it has been found to be a useful and versatile building block for drug design and synthesis.
Applications De Recherche Scientifique
4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including drugs. In addition, it has been used as a catalyst for the synthesis of polymers and in the synthesis of heterocyclic compounds. Furthermore, it has been used in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in sensing and catalysis.
Mécanisme D'action
The mechanism of action of 4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine is still not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to the metal center of the MOF. This electron donation leads to the formation of stable complexes, which can be used to catalyze various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it has been found to be non-toxic and non-mutagenic in laboratory studies. In addition, it has been found to be biodegradable, with no adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine for laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers and heterocyclic compounds, and as a building block for drug design and synthesis. However, the compound is sensitive to air and moisture, so it must be stored in an airtight container. In addition, it is not soluble in water, so it must be used in an organic solvent.
Orientations Futures
There are several potential future directions for 4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine research. These include further exploration of its mechanism of action, its potential applications in drug design, and its use in the synthesis of MOFs. In addition, its potential toxicity and environmental impact should be further investigated. Other potential areas of research include its use in the synthesis of polymers and heterocyclic compounds, and its potential applications in catalysis and sensing.
Méthodes De Synthèse
The synthesis of 4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine is typically accomplished through two methods: the direct synthesis and the indirect synthesis. The direct synthesis involves the reaction of trifluoromethoxybenzoyl chloride with pyridine in the presence of a base, such as sodium hydroxide. The indirect synthesis involves the reaction of trifluoromethoxybenzoyl chloride with an amine, such as piperidine, followed by the reaction of the resulting amide with pyridine.
Propriétés
IUPAC Name |
(3-pyridin-4-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-5-3-13(4-6-15)17(24)23-11-1-2-16(12-23)25-14-7-9-22-10-8-14/h3-10,16H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDTZSIWELSFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6425286.png)

![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B6425312.png)
![2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine](/img/structure/B6425328.png)
![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B6425330.png)
![3-(3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6425338.png)
![3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B6425344.png)
![5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6425347.png)
![2,4-dimethyl-6-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425360.png)
![2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425361.png)

![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide](/img/structure/B6425388.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide](/img/structure/B6425392.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine](/img/structure/B6425401.png)